29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine
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Overview
Description
29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine is a derivative of phthalocyanine, a large, aromatic, macrocyclic compound Phthalocyanines are known for their intense color and stability, making them valuable in various applications such as dyes, pigments, and photodynamic therapy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine typically involves the cyclotetramerization of substituted phthalonitriles. One common method is the reaction of 4,5-diaminophthalonitrile with a metal salt (such as copper or zinc) under high-temperature conditions. The reaction is often carried out in a solvent like dimethylformamide (DMF) or 1-chloronaphthalene, with a catalyst such as ammonium molybdate.
Industrial Production Methods
Industrial production of phthalocyanine derivatives generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalocyanine quinones.
Reduction: Reduction reactions can convert the compound into phthalocyanine hydrides.
Substitution: The amine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phthalocyanine quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties and applications.
Scientific Research Applications
29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions and as a building block for more complex molecules.
Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its stability and intense color.
Mechanism of Action
The mechanism of action of 29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can induce cell damage and death, making the compound effective in photodynamic therapy. The amine groups can also interact with various molecular targets, enhancing its reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine
- 29H,31H-Phthalocyanine, 2,3,9,10,16,17,23,24-octabutoxy-
- 2,3,9,10,16,17,23,24-Octakis(hexylsulfonyl)phthalocyanines
Uniqueness
29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine is unique due to the presence of multiple amine groups, which enhance its reactivity and potential for functionalization. This makes it particularly valuable in applications requiring high reactivity and specificity, such as photodynamic therapy and catalysis.
Properties
Molecular Formula |
C32H26N16 |
---|---|
Molecular Weight |
634.7 g/mol |
IUPAC Name |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene-6,7,15,16,24,25,33,34-octamine |
InChI |
InChI=1S/C32H26N16/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26/h1-8H,33-40H2,(H2,41,42,43,44,45,46,47,48) |
InChI Key |
YLIXPWNPOOTYSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1N)N)C3=NC4=NC(=NC5=NC(=NC6=C7C=C(C(=CC7=C(N6)NC2=N3)N)N)C8=CC(=C(C=C85)N)N)C9=CC(=C(C=C94)N)N |
Origin of Product |
United States |
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